2-Methylquinoline-8-sulfonamide

Description

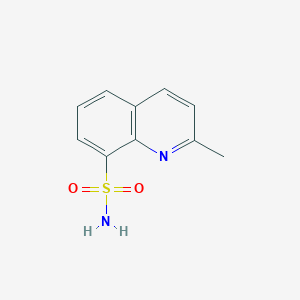

2-Methylquinoline-8-sulfonamide is a heterocyclic organic compound characterized by a quinoline backbone substituted with a methyl group at position 2 and a sulfonamide group at position 6. Its molecular formula is C₁₀H₁₀N₂O₂S, and it is synthesized via Cu-catalyzed click chemistry, as demonstrated in recent anticancer research . The compound has garnered attention for its selective cytotoxicity against cancer cells, particularly in lung (A549), melanoma (C32, COLO829), breast (MDA-MB-231), and glioblastoma (U87-MG) cell lines, with IC₅₀ values ranging from 0.376 mM to 0.756 mM .

Properties

CAS No. |

157686-27-6 |

|---|---|

Molecular Formula |

C10H10N2O2S |

Molecular Weight |

222.27 g/mol |

IUPAC Name |

2-methylquinoline-8-sulfonamide |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-6-8-3-2-4-9(10(8)12-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |

InChI Key |

CZIOJUTYHCLXEG-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |

Synonyms |

8-Quinolinesulfonamide, 2-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Functional Groups: The chloro substituent in 5-chloroquinoline-8-sulfonamide is electron-withdrawing, which may enhance reactivity but also increase toxicity compared to the electron-donating methyl group .

- Synthesis Efficiency: Click chemistry (used for 2-methylquinoline-8-sulfonamide) offers milder reaction conditions and higher yields compared to traditional chlorosulfonation methods .

Table 2: Cytotoxicity and Selectivity Profiles

Key Findings :

- Potency: this compound exhibits cytotoxicity comparable to cisplatin in lung cancer cells (IC₅₀ = 0.496 mM vs. cisplatin’s ~0.5 mM) but with markedly higher selectivity .

- Mechanistic Insights: The propargylamine side chain in this compound derivatives (e.g., compound 9a) may enhance interactions with cellular targets, such as tubulin or DNA topoisomerases, though exact mechanisms require further study .

- Lack of Data: Analogs like 4-methylquinoline-8-sulfonamide and 5-chloroquinoline-8-sulfonamide lack published cytotoxicity data, limiting direct comparisons .

Physicochemical and Structural Properties

- Crystallographic Stability: Quinoline-2-sulfonamide (a positional isomer) forms stable crystals due to hydrogen bonding between sulfonamide groups, suggesting that the 8-sulfonamide analogs may exhibit similar stability .

- Steric Effects : The 2-methyl group may hinder rotational freedom, optimizing the molecule’s conformation for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.